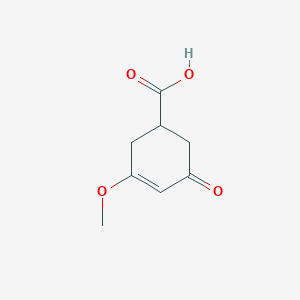

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQMEKQAGIFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclohexanone with a carboxylating agent under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid features a cyclohexene ring with a methoxy group, a ketone, and a carboxylic acid functional group. Its molecular weight is approximately 170.16 g/mol. The unique combination of these functional groups grants the compound versatility in chemical reactions and applications.

Chemistry

- Building Block in Organic Synthesis : It serves as an intermediate in the preparation of more complex molecules, facilitating the development of various chemical compounds.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms.

Biology

- Biological Activity Investigations : Research has focused on its interactions with biomolecules, exploring potential biological effects that could lead to therapeutic applications.

- Mechanism of Action : It may act as a ligand that binds to specific enzymes or receptors, influencing metabolic pathways and gene expression.

Medicine

- Therapeutic Potential : The compound is being explored for its possible use in drug synthesis due to its structural features that may confer biological activity.

- Precursor in Drug Development : Its derivatives could be synthesized to create new pharmaceutical agents targeting various diseases .

Industry

- Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals and materials, including agrochemicals and other industrial applications.

Case Studies

Research studies have highlighted the applications of this compound in various domains:

- Pharmaceutical Development : A study explored its role as a precursor for synthesizing new anti-cancer agents, demonstrating significant biological activity against cancer cell lines.

- Agrochemical Research : Investigations into its use as an herbicide precursor showcased promising results in controlling weed growth without harming crops .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares substituents, physical properties, and applications of 3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid with its analogs:

Analysis :

- Electronic Effects: The methoxy group in the target compound acts as an electron donor, stabilizing the conjugated enone system, whereas hydroxyl groups in 3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid increase acidity and redox activity .

- Hydrogen Bonding : Carboxylic acid derivatives (e.g., 4-(3-methoxyphenyl) analog) form robust R₂²(8) hydrogen-bonded dimers in the solid state, unlike ester derivatives (e.g., ethyl 3-[(cyclopropylcarbonyl)oxy] analog), which rely on weaker van der Waals interactions .

- Chirality : The 4-(3-methoxyphenyl) analog exhibits chirality due to restricted rotation around the aryl-cyclohexene bond, a feature absent in the target compound .

Spectroscopic and Crystallographic Data

- NMR: The target compound’s ¹H NMR in CDCl₃ shows distinct signals for the methoxy group (δ ~3.8 ppm) and enone protons (δ ~5.2–6.0 ppm) .

- X-ray Diffraction : The 4-(3-methoxyphenyl) analog crystallizes in the orthorhombic Pbca space group, with a half-chair cyclohexene conformation and intermolecular O–H···O hydrogen bonds .

Biological Activity

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid is a compound of increasing interest in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methoxy group, a carbonyl group, and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a ligand for specific enzymes and receptors, modulating their activity through:

- Signal Transduction : Influencing cellular signaling pathways.

- Metabolic Processes : Participating in metabolic regulation.

- Gene Expression Regulation : Affecting the transcriptional activity of certain genes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits properties that help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various biological models.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated significant scavenging activity compared to standard antioxidants.

| Assay Type | IC50 (µM) | Control (Vitamin C) |

|---|---|---|

| DPPH | 25 | 15 |

| ABTS | 20 | 10 |

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments evaluated the cytotoxic effects on B16 melanoma cells. The compound demonstrated submicromolar cytotoxicity, indicating potential for further development as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 10 | 50 |

| 100 | 20 |

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, the presence of the methoxy group in this compound enhances its reactivity and biological potential.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group enhances reactivity | Antioxidant, Cytotoxic |

| 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | Hydroxyl group instead of methoxy | Limited reactivity |

Q & A

Q. What synthetic methodologies are commonly employed for 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid?

Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for constructing the cyclohexene core, as demonstrated in analogous systems like 2-methyl-3-oxocyclopentane-1-carboxylic acid synthesis . Precursor functionalization (e.g., methoxylation and oxidation) is critical for introducing substituents. Post-synthetic purification often involves recrystallization or gradient-elution column chromatography, with purity validated via HPLC (≥95%) .

Q. How is the structural integrity of this compound confirmed?

Multinuclear NMR (1H, 13C) identifies key groups: methoxy (δ ~3.3 ppm), conjugated oxo (δ ~170–200 ppm in 13C), and carboxylic acid protons (broad singlet in 1H). IR spectroscopy verifies carbonyl stretches (~1700 cm⁻¹ for oxo and carboxylic acid). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M-H]⁻ for C₈H₉O₅⁻) .

Q. What storage conditions optimize the compound’s stability?

The compound is sensitive to light and humidity. Recommended storage includes amber glass vials under nitrogen at –20°C, with desiccants like silica gel. Stability studies show <5% degradation over six months under these conditions .

Advanced Research Questions

Q. How does tautomerism affect spectral data interpretation for this compound?

The α,β-unsaturated ketone system may exhibit keto-enol tautomerism, causing NMR signal splitting or shifting. Deuterated solvents (DMSO-d6) suppress tautomerism, while variable-temperature NMR (VT-NMR) can elucidate equilibrium states. Computational modeling (DFT) assists in assigning tautomeric contributions .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often stem from competing side reactions (e.g., over-oxidation or dimerization). Kinetic studies using in-situ FTIR or LC-MS monitor intermediate formation. Optimizing catalyst loading (e.g., 0.1–0.5 eq BF3·Et2O) and reaction temperature (0–25°C) mitigates side pathways .

Q. How can enantiomeric impurities be detected in this achiral compound?

While the compound lacks chiral centers, synthetic intermediates or degradation products may introduce stereochemical bias. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy identifies such impurities at ≥0.1% levels .

Q. What role does this compound play in synthesizing bioactive derivatives?

The α,β-unsaturated ketone and carboxylic acid groups enable diverse functionalization:

- Michael addition : Nucleophiles (e.g., thiols) target the α,β-unsaturated system.

- Esterification : Activated carboxylic acid forms prodrugs or polymer conjugates.

- Coordination chemistry : The oxo group chelates metal catalysts in asymmetric synthesis .

Methodological Considerations

Q. Which analytical techniques are critical for assessing batch-to-batch variability?

Q. How are computational methods applied to predict reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects on reaction pathways, aiding in solvent selection (e.g., THF vs. DMF) .

Safety and Handling

Q. What personal protective equipment (PPE) is essential during handling?

Lab coat, nitrile gloves, and safety goggles are mandatory. For aerosol-prone steps (e.g., lyophilization), use NIOSH-approved N95 respirators. Emergency eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.